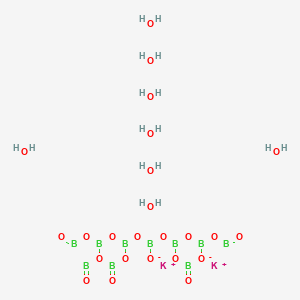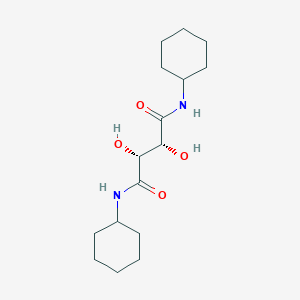
Chromium carbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium carbide (Cr3C2) is a refractory ceramic compound. It is a combination of the elements chromium and carbon. Chromium carbide has high hardness, high strength, and good corrosion resistance . There are several different compounds of chromium carbide that can be formed, each with slightly different mechanical properties and applications .
Synthesis Analysis
Chromium carbide can be synthesized by a combination of aluminothermic reduction and vacuum furnacing at temperatures of 1500°C and above . A blend of chromium metal, chromium oxide, and carbon is prepared and then loaded into a vacuum furnace. The carbon reacts with the chromium oxide to form chromium metal and carbon monoxide gas, which is drawn off into the vacuum pumps. The chromium metal then combines with the remaining carbon to form the chromium carbide .
Molecular Structure Analysis
There are three different crystal structures for chromium carbide corresponding to the three different chemical compositions. Cr23C6 has a cubic crystal structure, Cr7C3 has a hexagonal crystal structure, and Cr3C2 has an orthorhombic crystal structure . The exact balance between the chromium oxide, chromium metal, and carbon determines the grade of chromium carbide that is produced .
Chemical Reactions Analysis
The thermodynamics of chromium-carbide formation in Fe–Cr–C melts indicates that primary solidification of chromium carbides above 1723 K is impossible. The deposition of carbide phase at lower temperatures is only possible in solid metal . The oxidization of carbon also leads to the breakdown of carbides—in particular, chromium carbide .
Physical And Chemical Properties Analysis
Chromium carbide exists as a gray solid at standard conditions. It is extremely hard and corrosion resistant . It is also a refractory compound, which means that it retains its strength at high temperatures . The hardness of the three compositions of chromium carbide varies: Cr23C6 has a Vickers hardness of 976 kg/mm², Cr7C3 has a microhardness of 1336 kg/mm², and Cr3C2 is the most durable with a microhardness of 2280 kg/mm² .
Mecanismo De Acción
Chromium carbides are hard and their general use is to provide hard wear-resistant coatings on parts that need to be protected . When chromium carbide crystals are integrated into the surface of a metal, it improves the wear resistance and corrosion resistance of the metal, and maintains these properties at elevated temperatures .
Safety and Hazards
Chromium carbide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid . In case of fire, dry sand, carbon dioxide (CO2), or powder should be used for extinction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
The future directions of chromium carbide research include the development of materials and methods for coating application, which is of great importance . The influence of applied pressure on electronic structure, elastic behavior, Debye temperature, and hardness of Cr7C3, Cr3C2, and Cr23C6 have been investigated by the density functional theory (DFT) method . This study provides a theoretical base for future experimental research and exhibits the promise of chromium carbide ceramics in a wide range of applications .
Propiedades
Número CAS |
11130-49-7 |
|---|---|
Nombre del producto |
Chromium carbide |
Fórmula molecular |
C21H42ClNO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




